2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide
Description
2-(4-Chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide compound featuring a 4-chlorophenyl substituent and a fused dioxino-benzothiazole ring system. Synthesis likely involves amide coupling between 2-(4-chlorophenyl)acetic acid and a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine precursor, following methodologies similar to those reported for related compounds .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-11-3-1-10(2-4-11)7-16(21)20-17-19-12-8-13-14(9-15(12)24-17)23-6-5-22-13/h1-4,8-9H,5-7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNKKGSKZZYGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)acetamide involves multiple steps, starting with the preparation of the dioxino-benzothiazole core. This core can be synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions. The chlorophenyl group is then introduced through a substitution reaction, followed by the acetamide formation. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to a range of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms and molecular targets .
Comparaison Avec Des Composés Similaires
(a) Lipophilicity and Bioavailability
- The dioxino-benzothiazole core may improve metabolic stability over monocyclic benzothiazoles (e.g., ’s compound), which lack fused oxygen-containing rings .
(b) Hydrogen-Bonding and Crystal Packing
- Unlike the hydrated N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide, which forms O–H⋯N and N–H⋯O interactions , the target compound’s dioxino ring oxygen atoms could participate in hydrogen bonding, influencing crystallinity and dissolution rates.
Activité Biologique
2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide is a synthetic compound characterized by its complex structure, which includes a benzothiazole core and a dioxino moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C17H14ClN3O3S
- Molecular Weight : 360.8 g/mol
- CAS Number : 954094-27-0
The compound's structure can be depicted as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, derivatives similar to the compound have shown significant inhibitory effects on various cancer cell lines. A study indicated that certain benzothiazole derivatives exhibited IC50 values ranging from 1.2 nM to 48 nM against multiple human cancer cell lines including SKRB-3 and HepG2 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
These findings suggest that compounds with similar structural features to this compound may also exhibit potent anticancer properties.
Antimicrobial Activity
The compound's benzothiazole framework is often associated with antimicrobial properties. Studies have demonstrated that benzothiazole derivatives possess significant activity against various bacterial strains. For example, derivatives have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis with promising results .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| A6 | Mycobacterium tuberculosis | Significant |
| A7 | E. coli | Moderate |
The mechanism by which compounds like this compound exert their biological effects is still under investigation. However, it is hypothesized that they may induce apoptosis in cancer cells through various pathways including the activation of caspases and the modulation of cellular signaling pathways related to survival and proliferation .
Case Studies
- In Vitro Studies : In a study exploring the anticancer effects of related compounds, researchers found that treatment with specific derivatives led to a significant increase in apoptotic cells in HepG2 cell lines after just 24 hours of exposure at varying concentrations (0.625 µM to 2.5 µM), suggesting a concentration-dependent effect on cell viability .
- Antitubercular Activity : Another study reported the synthesis and evaluation of new benzothiazole derivatives for their antitubercular activity against M. tuberculosis. The results indicated that certain compounds exhibited superior activity compared to standard treatments like isoniazid and rifampicin .
Q & A
Q. How can researchers optimize the synthesis yield of 2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide?
- Methodological Answer : Use statistical experimental design (DOE) to minimize trial-and-error approaches. For example, vary reaction parameters (temperature, solvent polarity, stoichiometry) systematically and apply response surface methodology (RSM) to identify optimal conditions. This approach reduces the number of experiments while maximizing yield, as demonstrated in studies on analogous benzothiazole derivatives .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. Compare spectral data with structurally similar compounds (e.g., benzothiazole-acetamide derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
- X-ray Crystallography : Resolve ambiguities in fused dioxino-benzothiazole ring systems .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., chlorophenyl and dioxino groups). Examples:
- Antimicrobial : Broth microdilution against Staphylococcus aureus (NCCLS guidelines).
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7) to assess apoptosis induction .
- Anti-inflammatory : COX-2 inhibition ELISA or TNF-α suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to map energy barriers and intermediates in amide bond formation. Compare with experimental kinetics (e.g., pseudo-first-order rate constants) .
- Isotopic Labeling : Track or in reactants to identify nucleophilic attack pathways .
Q. How to resolve discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Poor in vivo activity may stem from rapid clearance or poor membrane permeability .
- Orthogonal Assays : Validate target engagement using biophysical methods (e.g., surface plasmon resonance for receptor binding) to rule out assay artifacts .
Q. What strategies address low solubility or crystallinity during formulation studies?
- Methodological Answer :
- Co-Crystallization : Screen with GRAS (Generally Recognized as Safe) co-formers (e.g., citric acid) to enhance stability.
- Nanoparticle Encapsulation : Use solvent evaporation or microfluidics to produce drug-loaded nanoparticles for improved dissolution .
Data Contradiction Analysis
Q. How to interpret conflicting results in biological activity across studies?
- Methodological Answer :
- Meta-Analysis Framework :
| Factor | Potential Source of Variation | Resolution Strategy |
|---|---|---|
| Purity | Impurities (>95% vs. <90%) | Re-synthesize with HPLC purification |
| Assay Conditions | Serum concentration in cell culture | Standardize FBS percentage and incubation time |
| Biological Model | Species-specific receptor affinity | Use humanized cell lines or transgenic models |
Structure-Activity Relationship (SAR) Exploration
Q. Which structural modifications could enhance target selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with a 4-fluorophenyl or trifluoromethyl group to modulate lipophilicity and steric effects .
- Heterocycle Variation : Replace the dioxino ring with a pyran or morpholine moiety to alter hydrogen-bonding capacity .
Computational and Experimental Integration
Q. How to integrate molecular docking with wet-lab validation?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases). Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for proposed analogs before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
